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Compound of Interest

Compound Name: JNJ525

Cat. No.: B15585085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vitro activities of JNJ-38877605 (also

known as JNJ525), a potent and selective ATP-competitive inhibitor of the c-Met receptor

tyrosine kinase.[1][2][3] Detailed protocols for key in vitro assays are provided to enable

researchers to evaluate the efficacy and mechanism of action of this compound.

Introduction
JNJ-38877605 is a small molecule inhibitor targeting the c-Met kinase, a key driver in various

cellular processes including cell proliferation, survival, motility, and invasion.[4] Dysregulation of

the HGF/c-Met signaling pathway is implicated in the development and progression of

numerous cancers, making it a critical target for therapeutic intervention.[4] JNJ-38877605 has

demonstrated significant anti-proliferative activity in various cancer cell lines by inhibiting HGF-

stimulated and constitutively activated c-Met phosphorylation.[1][5]

Data Presentation
Biochemical Potency
JNJ-38877605 exhibits potent inhibition of c-Met kinase activity in biochemical assays.
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Target IC50 (nM) Assay Type Reference

c-Met 4
ATP-competitive

kinase assay
[1][3]

c-Met 4.7 In vitro kinase assay [6]

JNJ-38877605 demonstrates high selectivity for c-Met, with over 600-fold greater potency

against c-Met compared to a panel of more than 200 other tyrosine and serine-threonine

kinases.[1][3]

Cellular Activity
The anti-proliferative effects of JNJ-38877605 have been evaluated in a panel of human cancer

cell lines.

Cell Line Cancer Type IC50 (nM) Assay Duration

EBC1
Non-Small Cell Lung

Cancer
9.5 72 hours

MKN45 Gastric Cancer 10.9 72 hours

SNU5 Gastric Cancer 15.8 72 hours

GTL16 Gastric Cancer Not Reported Not Reported

NCI-H1993
Non-Small Cell Lung

Cancer
Not Reported Not Reported

Signaling Pathway
The c-Met signaling pathway is a critical regulator of cell growth and motility. Its aberrant

activation is a hallmark of many cancers.
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Caption: The HGF/c-Met signaling pathway and the inhibitory action of JNJ-38877605.
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Experimental Protocols
c-Met Kinase Inhibition Assay (Biochemical)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay, such as LanthaScreen™, to determine the IC50 value of JNJ-38877605 against c-Met

kinase.

Start

Prepare Reagents:
- c-Met Enzyme
- Kinase Buffer

- ATP
- Fluorescently Labeled Substrate

- JNJ-38877605 Dilution Series

Add to 384-well Plate:
- JNJ-38877605
- c-Met Enzyme

Initiate Reaction:
Add ATP and Substrate Incubate at RT Stop Reaction:

Add EDTA Solution Read TR-FRET Signal Analyze Data:
Calculate IC50 End

Click to download full resolution via product page

Caption: Workflow for the c-Met kinase inhibition assay.

Materials:

Recombinant human c-Met kinase

Kinase reaction buffer (e.g., HEPES-based buffer with MgCl2, MnCl2, DTT, and BSA)

ATP

Fluorescently labeled peptide substrate (e.g., poly-Glu,Tyr 4:1)

JNJ-38877605

EDTA solution

TR-FRET detection antibody

Low-volume 384-well assay plates

Plate reader capable of TR-FRET measurements

Procedure:
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Compound Preparation: Prepare a serial dilution of JNJ-38877605 in DMSO. Further dilute

in kinase reaction buffer to the desired final concentrations.

Reaction Setup:

Add 2.5 µL of the diluted JNJ-38877605 or DMSO (vehicle control) to the assay wells.

Add 2.5 µL of c-Met enzyme solution to each well.

Incubate for 10-15 minutes at room temperature.

Initiate Kinase Reaction:

Add 5 µL of a solution containing ATP and the fluorescently labeled substrate to each well.

The final ATP concentration should be at or near its Km for c-Met.

Incubate the plate for 60 minutes at room temperature.

Stop Reaction and Detection:

Add 10 µL of EDTA solution containing the TR-FRET detection antibody to each well to

stop the kinase reaction.

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

Data Acquisition and Analysis:

Read the plate on a TR-FRET-compatible plate reader.

Calculate the ratio of the acceptor and donor emission signals.

Plot the emission ratio against the logarithm of the JNJ-38877605 concentration and fit the

data to a sigmoidal dose-response curve to determine the IC50 value.

Inhibition of c-Met Phosphorylation (Cell-Based Western
Blot)
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This protocol details the procedure for assessing the inhibitory effect of JNJ-38877605 on c-

Met phosphorylation in cancer cell lines.

Start Seed Cells
(e.g., EBC1, MKN45)

Treat with JNJ-38877605
(e.g., 500 nM for 2-24h)

Stimulate with HGF
(for non-constitutively active lines)

Lyse Cells Quantify Protein
(BCA Assay) SDS-PAGE Transfer to PVDF Membrane Block Membrane

(5% BSA in TBST)
Incubate with Primary Antibody

(anti-p-c-Met, anti-c-Met)
Incubate with HRP-conjugated

Secondary Antibody Detect with ECL Substrate Analyze Band Intensity End

Click to download full resolution via product page

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

Materials:

Cancer cell lines with activated c-Met signaling (e.g., EBC1, MKN45, GTL16, NCI-H1993,

A549)

Complete cell culture medium

JNJ-38877605

Hepatocyte Growth Factor (HGF), if required for stimulation

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading

control (e.g., β-actin or GAPDH)
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HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

For cell lines requiring HGF stimulation (e.g., A549), serum-starve the cells for 16-24

hours prior to treatment.

Treat the cells with various concentrations of JNJ-38877605 (e.g., 0-500 nM) for a

specified duration (e.g., 2, 4, or 24 hours).[2] Include a DMSO vehicle control.

If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 10-15 minutes before lysis.

Cell Lysis and Protein Quantification:

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each lysate using a BCA assay.

SDS-PAGE and Western Blotting:

Normalize protein concentrations and prepare samples with Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-c-Met overnight at

4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.

Stripping and Re-probing:

To normalize for protein loading, the membrane can be stripped and re-probed with

antibodies against total c-Met and a loading control.

Cell Viability/Anti-Proliferation Assay
This protocol outlines a method to determine the IC50 of JNJ-38877605 in cancer cell lines

using a colorimetric assay such as MTT or SRB.

Start Seed Cells in 96-well Plate Add JNJ-38877605
Dilution Series Incubate for 72 hours Add Viability Reagent

(e.g., MTT, SRB) Incubate Solubilize Formazan (MTT)
or Stain (SRB) Read Absorbance Analyze Data:

Calculate IC50 End

Click to download full resolution via product page

Caption: Workflow for the cell viability/anti-proliferation assay.

Materials:

Cancer cell lines (e.g., EBC1, MKN45, SNU5)

Complete cell culture medium

JNJ-38877605

96-well flat-bottom tissue culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine

B) assay reagents

Solubilization solution (for MTT) or Tris base (for SRB)
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Microplate reader

Procedure:

Cell Seeding:

Harvest and count the cells.

Seed the cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells/well,

depending on the cell line's growth rate) in 100 µL of medium.

Allow the cells to adhere overnight.

Compound Treatment:

Prepare a serial dilution of JNJ-38877605 in culture medium.

Remove the medium from the wells and add 100 µL of the compound dilutions. Include

wells with medium only (blank) and DMSO vehicle control.

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

MTT Assay:

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of

SDS in HCl) to each well to dissolve the formazan crystals.

Read the absorbance at 570 nm.

SRB Assay:

Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and

incubate for 1 hour at 4°C.

Wash the plates five times with water and air dry.
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Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 15

minutes at room temperature.

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

Add 200 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the protein-bound dye.

Read the absorbance at 510 nm.

Data Analysis:

Subtract the blank absorbance from all readings.

Calculate the percentage of cell viability relative to the vehicle control.

Plot the percentage of viability against the logarithm of the JNJ-38877605 concentration

and fit the data to a dose-response curve to determine the IC50 value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15585085#jnj525-in-vitro-assay-protocols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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